![molecular formula C18H22N2O3 B2374255 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097872-40-5](/img/structure/B2374255.png)
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
“1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
- Significance : Its use in thick coatings ensures good depth cure, making it valuable for industrial applications .
- Stereoisomers and Binding Modes : The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, especially their binding to enantioselective proteins .
- Potential Applications : Researchers explore synthetic strategies to access pyrrolidine-containing alkaloids for drug discovery .
Photoinitiators in Polymer Chemistry
Drug Discovery and Medicinal Chemistry
Natural Product Synthesis
Materials Science and Photochemistry
Future Directions
Pyrrolidine derivatives, including “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione”, have potential for further exploration in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQRNWUTODYKNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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